2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl-d4)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine Maleic Acid Salt
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Overview
Description
Amlodipine-d4 (maleate) is a deuterium-labeled derivative of amlodipine maleate. Amlodipine maleate is a dihydropyridine calcium channel blocker that is commonly used as an antihypertensive and antianginal agent. The deuterium labeling in amlodipine-d4 (maleate) makes it particularly useful as an internal standard in mass spectrometry for the quantification of amlodipine .
Preparation Methods
The synthesis of amlodipine-d4 (maleate) involves the incorporation of deuterium atoms into the amlodipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium. Industrial production methods for amlodipine-d4 (maleate) are similar to those used for amlodipine, with additional steps to introduce the deuterium atoms .
Chemical Reactions Analysis
Amlodipine-d4 (maleate) undergoes similar chemical reactions as amlodipine. These reactions include:
Oxidation: Amlodipine-d4 (maleate) can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Amlodipine-d4 (maleate) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of amlodipine.
Biology: Employed in studies to understand the pharmacokinetics and metabolism of amlodipine.
Medicine: Used in clinical research to monitor the levels of amlodipine in patients and to study its effects on various physiological parameters.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing amlodipine
Mechanism of Action
Amlodipine-d4 (maleate) exerts its effects by blocking the voltage-dependent L-type calcium channels in cardiac and vascular smooth muscle. This inhibition reduces the influx of calcium ions, leading to vasodilation and a decrease in blood pressure. The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular smooth muscle relaxation .
Comparison with Similar Compounds
Amlodipine-d4 (maleate) is similar to other dihydropyridine calcium channel blockers, such as nifedipine, felodipine, and isradipine. its deuterium labeling makes it unique for use as an internal standard in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry. Similar compounds include:
Each of these compounds shares a similar mechanism of action but differs in their pharmacokinetic properties and clinical applications .
Properties
Molecular Formula |
C24H29ClN2O9 |
---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i5D,6D,7D,8D; |
InChI Key |
TZNOWAJJWCGILX-XDWXEZNJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC)COCCN)C)C(=O)OC)Cl)[2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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